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molecular formula C27H28ClN5O3S B1207320 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine-1-ethanamine, 8-chloro-N,N-dimethyl-6-phenyl-, 4-methylbenzenesulfonate CAS No. 83983-74-8

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine-1-ethanamine, 8-chloro-N,N-dimethyl-6-phenyl-, 4-methylbenzenesulfonate

Cat. No. B1207320
M. Wt: 538.1 g/mol
InChI Key: GDOPCQJETORZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04075221

Procedure details

The resulting solid, dimethylmethyleneammonium chloride, was suspended in tetrahydrofuran, cooled in an ice bath, treated with 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine (3.09 g., 0.01 mole; and then dropwise with acetyl chloride (0.07 ml., 0.001 mole). This mixture was kept in the ice bath for 3 hours, poured into ice cold, dilute sodium bicarbonate and extracted with methylene chloride. The extract was washed with a dilute salt solution, dried over anhydrous sodium sulfate and concentrated in vacuo. A solution of the residual oil in ethanol was treated with a solution of 1 equivalent of p-toluenesulfonic acid in ethanol and the 8-chloro-1-[2-(dimethylamino)ethyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine p-toluenesulfonate was isolated by crystallization.
Name
dimethylmethyleneammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.07 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].C[C:3](=[NH2+:5])C.ClC1[CH:8]=[CH:9][C:10]2[N:16]3[C:17](C)=[N:18][N:19]=[C:15]3[CH2:14][N:13]=[C:12]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:11]=2C=1.[C:28]([Cl:31])(=O)[CH3:29].[C:32](=O)(O)[O-].[Na+].[C:37]1([CH3:47])[CH:42]=[CH:41][C:40]([S:43]([OH:46])(=[O:45])=[O:44])=[CH:39][CH:38]=1>O1CCCC1.C(O)C>[C:37]1([CH3:47])[CH:38]=[CH:39][C:40]([S:43]([OH:46])(=[O:44])=[O:45])=[CH:41][CH:42]=1.[Cl:31][C:28]1[CH:8]=[CH:9][C:10]2[N:16]3[C:17]([CH2:47][CH2:37][N:5]([CH3:3])[CH3:32])=[N:18][N:19]=[C:15]3[CH2:14][N:13]=[C:12]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:11]=2[CH:29]=1 |f:0.1,4.5,9.10|

Inputs

Step One
Name
dimethylmethyleneammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].CC(C)=[NH2+]
Step Two
Name
8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)C)C3=CC=CC=C3)C1
Step Three
Name
Quantity
0.07 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with a dilute salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CCN(C)C)C3=CC=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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